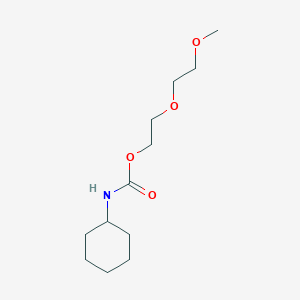
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate is a chemical compound with a unique structure that combines a cyclohexylcarbamate group with a 2-(2-methoxyethoxy)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate typically involves the reaction of cyclohexyl isocyanate with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving enzyme inhibition or as a model compound for studying carbamate interactions.
Industry: It can be used in the production of specialty chemicals or as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism by which 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl acetate
- Diglyme (bis(2-methoxyethyl) ether)
Comparison
Compared to similar compounds, 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate is unique due to its combination of a cyclohexylcarbamate group with a 2-(2-methoxyethoxy)ethyl moiety. This unique structure imparts specific chemical and physical properties that may be advantageous in certain applications, such as increased stability or specific reactivity.
Propriétés
Numéro CAS |
88428-88-0 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H23NO4/c1-15-7-8-16-9-10-17-12(14)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,14) |
Clé InChI |
UXPKIBJHAZZQCX-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)
![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
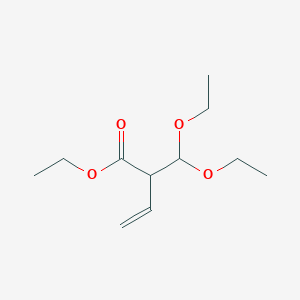
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
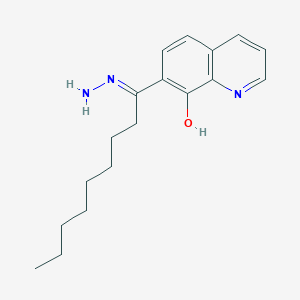
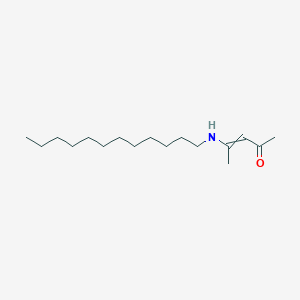
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
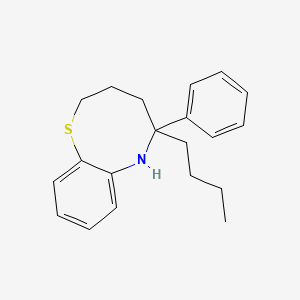
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)


